N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide
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Overview
Description
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a methoxyphenyl group, a phenylsulfonyl group, and a pyridin-2-yl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with 2-methoxybenzoyl chloride under basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-2-yl Group: The final step involves the coupling of the pyridin-2-yl group using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness: N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide stands out due to its complex structure, which allows for multiple functional modifications and interactions. This versatility makes it a valuable compound for research and industrial applications, offering unique properties not found in simpler analogs.
Properties
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-33-24-12-6-5-11-23(24)28-26(30)21-16-14-20(15-17-21)19-29(25-13-7-8-18-27-25)34(31,32)22-9-3-2-4-10-22/h2-18H,19H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGUKPKQBYHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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